molecular formula C17H28N2O4 B261388 N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

カタログ番号 B261388
分子量: 324.4 g/mol
InChIキー: HHGBVGXQAOVTMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed symptoms similar to Parkinson's disease after consuming a contaminated batch of a designer drug. Since then, MPTP has been used extensively in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies.

作用機序

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is the selective degeneration of dopaminergic neurons in the brain. This leads to a decrease in dopamine levels in the striatum and the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.

実験室実験の利点と制限

One of the main advantages of using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models is that it closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. This allows researchers to study the underlying mechanisms of the disease and test potential therapies in a more relevant model. However, there are also limitations to using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. For example, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine only selectively damages dopaminergic neurons, whereas Parkinson's disease affects multiple cell types in the brain. Additionally, the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models does not fully replicate the complex pathophysiology of Parkinson's disease in humans.

将来の方向性

There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. One area of focus is the development of new therapies that can protect dopaminergic neurons from the toxic effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine and other neurotoxins. Another area of focus is the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with other neurotoxins to create animal models that more closely replicate the pathophysiology of Parkinson's disease in humans. Additionally, researchers are exploring the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with imaging techniques to better understand the progression of Parkinson's disease and to develop new diagnostic tools.

合成法

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and morpholine. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to yield the corresponding amine. Finally, the amine is reacted with propylene oxide to form N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine.

科学的研究の応用

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is primarily used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain, where it is converted to a toxic metabolite that damages the mitochondria and leads to cell death. This process closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. By studying the effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine on animal models, researchers can gain insight into the underlying mechanisms of Parkinson's disease and test potential therapies.

特性

製品名

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

分子式

C17H28N2O4

分子量

324.4 g/mol

IUPAC名

3-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C17H28N2O4/c1-20-15-11-14(12-16(21-2)17(15)22-3)13-18-5-4-6-19-7-9-23-10-8-19/h11-12,18H,4-10,13H2,1-3H3

InChIキー

HHGBVGXQAOVTMB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

正規SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。